

An In-depth Technical Guide to 2-Chloropropiophenone (CAS 6084-17-9)

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Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloropropiophenone** (CAS No. 6084-17-9), a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, spectroscopic characterization, synthesis, and applications, with a focus on providing actionable data and methodologies for laboratory and research settings.

Core Chemical and Physical Properties

2-Chloropropiophenone, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a halogenated ketone.^[1] Its molecular structure consists of a phenyl group attached to a propanone backbone, with a chlorine atom substituted at the alpha-carbon position.^[2] This structure, particularly the electrophilic carbonyl carbon and the reactive chlorine atom, makes it a versatile building block in synthetic chemistry.^[2]

The physical and chemical properties of **2-Chloropropiophenone** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	6084-17-9	[1][3]
Molecular Formula	C ₉ H ₉ ClO	[1][3][4]
Molecular Weight	168.62 g/mol	[1][3][5]
Appearance	Colorless to light yellow/orange clear liquid	[6]
Melting Point	213-214 °C	[2]
Boiling Point	241.8 °C at 760 mmHg	[4]
Density	1.129 - 1.560 g/cm ³ (at 25 °C)	[2][4]
Refractive Index	1.5430 - 1.5470	[2]
InChI Key	AXCPQHPNAZONTH-UHFFFAOYSA-N	[1][3]
SMILES	<chem>CC(C(=O)C1=CC=CC=C1)Cl</chem>	[1][4][7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification and quality control of **2-Chloropropiophenone**. The following table summarizes key spectroscopic data.

Spectroscopic Technique	Data	Source(s)
¹³ C NMR	Data available	[1]
Mass Spectrometry (GC-MS)	Data available	[7]
FTIR	Data available	[7]
¹ H NMR	Data available	[7]

Experimental Protocol: General Spectroscopic Analysis

While specific instrument parameters from the cited sources are not detailed, a general methodology for acquiring spectroscopic data for a compound like **2-Chloropropiophenone** is as follows:

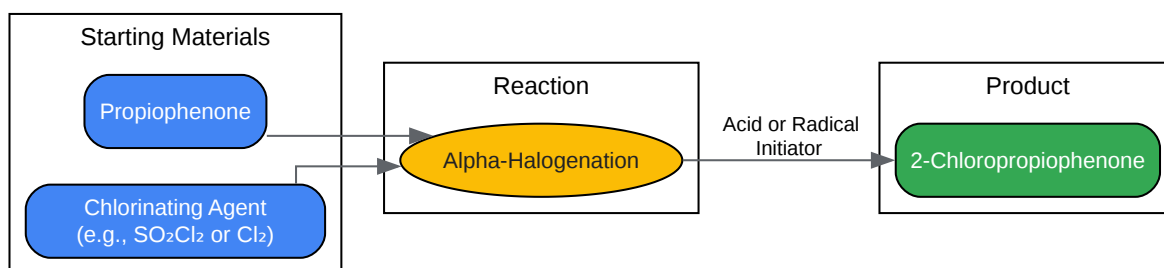
- **Sample Preparation:** Dissolve a small, accurately weighed sample of **2-Chloropropiophenone** in a suitable deuterated solvent (e.g., CDCl_3 for NMR) or prepare a neat sample for IR and some MS techniques.
- **^1H and ^{13}C NMR Spectroscopy:**
 - Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher for better resolution).
 - Acquire ^1H NMR spectra to determine the number of proton environments, their chemical shifts, splitting patterns (multiplicity), and integration.
 - Acquire ^{13}C NMR spectra to identify the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH , CH_2 , and CH_3 groups.
- **Mass Spectrometry (MS):**
 - Employ a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.
 - Ionize the sample (e.g., using Electron Impact - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
- **Infrared (IR) Spectroscopy:**
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

- The resulting spectrum will show absorption bands corresponding to specific functional groups, such as the characteristic C=O stretch of the ketone and C-Cl bond vibrations.

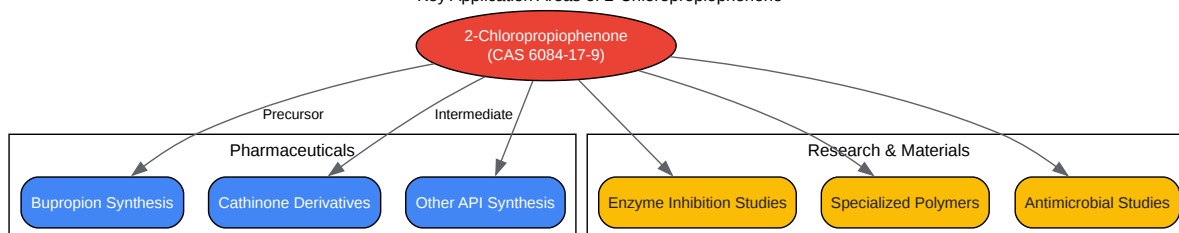
Synthesis of 2-Chloropropiophenone

A common method for the synthesis of related compounds involves the Friedel-Crafts acylation reaction. For β -chloropropiophenone, the reaction between ethylene, benzoyl chloride, and aluminum chloride is a known method.[8] The synthesis of **2-chloropropiophenone** can be logically approached through the alpha-halogenation of propiophenone.

Synthesis Workflow: 2-Chloropropiophenone



Key Application Areas of 2-Chloropropiophenone



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